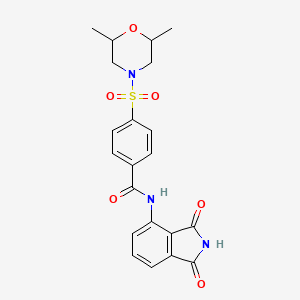

![molecular formula C12H11N3O4 B2415214 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid CAS No. 866844-60-2](/img/structure/B2415214.png)

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

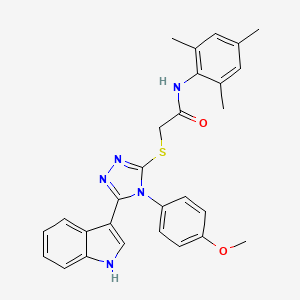

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid is a compound that belongs to the class of triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary based on their structure and the presence of other functional groups . For instance, gold nanoparticles modified with 1,2,3-triazole-4,5-dicarboxylic acid (TADA) have been used for the detection of Al3+ ions .Applications De Recherche Scientifique

Antibacterial Activity

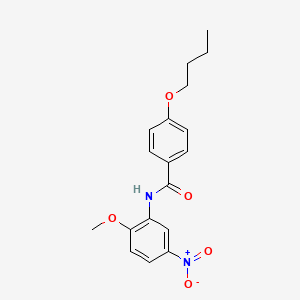

The global spread of drug-resistant bacteria necessitates new potent and safe antimicrobial agents. Research has shown that compounds with the 1,2,4-triazole core possess significant antibacterial activity . These derivatives can be explored further to harness their optimum potential in combating microbial resistance.

Antiviral Properties

Heterocycles based on the 1,2,3-triazole moiety have demonstrated antiviral activity . Investigating the antiviral potential of 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid could yield valuable insights for antiviral drug development.

Xanthine Oxidase Inhibition

Analogues of febuxostat, synthesized based on the 1,2,3-triazole scaffold, exhibited potent xanthine oxidase (XO) inhibitory activity . Considering the role of XO in gout and hyperuricemia, exploring this compound’s XO inhibition could be promising.

Anticancer Applications

Cancer prevention agents play a crucial role in protecting cells against oxidative injury. Investigating whether 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid has any anticancer properties would be worthwhile .

Mécanisme D'action

Target of Action

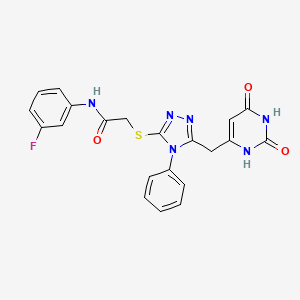

Triazole derivatives, in general, have been found to interact with a broad range of biological targets due to their unique structural characteristics . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to various changes in the biological system, depending on the specific target.

Biochemical Pathways

Triazole derivatives are known to interact with a variety of enzymes and receptors, inducing broad-spectrum biological activities . These interactions can affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the broad biological activities of triazole derivatives, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid. For instance, the pH range, temperature, and presence of other ions can affect the performance of this compound .

Orientations Futures

Triazoles have attracted remarkable attention due to their widespread potential pharmaceutical activity . Future research is likely to focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-7-4-2-3-5-8(7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUESFHWFGNNEHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)

![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)

![3-isobutyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415141.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)

![5-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B2415145.png)

![2-(4-Methoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2415147.png)

![N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B2415153.png)